molecular formula C25H21NO4 B2891177 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+ CAS No. 1339667-82-1

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+

Cat. No.: B2891177
CAS No.: 1339667-82-1
M. Wt: 399.446
InChI Key: YASMMQKDTJFGMU-UHFFFAOYSA-N
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Description

The compound 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+ (CAS: 1339667-82-1) is a fluorenylmethyloxycarbonyl (Fmoc)-protected tetrahydroquinoline derivative. It features a partially hydrogenated quinoline backbone substituted with a carboxylic acid group at position 5 and an Fmoc group at position 1. The molecular formula is C₂₅H₂₁NO₄, with a molar mass of 399.44 g/mol . Predicted physicochemical properties include a density of 1.323±0.06 g/cm³, boiling point of 624.0±54.0 °C, and a pKa of 4.15±0.20, suggesting moderate solubility in aqueous solutions at physiological pH . This compound is commonly employed in peptide synthesis and medicinal chemistry as a building block due to the Fmoc group’s utility in solid-phase synthesis and its stability under basic conditions.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)21-11-5-13-23-20(21)12-6-14-26(23)25(29)30-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-5,7-11,13,22H,6,12,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASMMQKDTJFGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339667-82-1
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox typically involves the protection of the amine group of tetrahydroquinoline with the Fmoc group. This can be achieved by reacting tetrahydroquinoline with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox involves the protection of the amine group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amine group for further reactions. This selective deprotection allows for the stepwise synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related Fmoc-protected derivatives, focusing on molecular properties, functional groups, and applications:

Compound CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Toxicity/Safety Applications
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+ 1339667-82-1 C₂₅H₂₁NO₄ 399.44 Fmoc-protected tetrahydroquinoline, carboxylic acid No specific hazard data available Peptide synthesis, drug intermediates
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid 2044710-58-7 C₂₁H₂₁NO₆ 383.40 Fmoc-protected methylamino group, methoxy-oxobutanoate Acute toxicity (oral, dermal, inhalation: Category 4) Research and development (e.g., protease inhibitors)
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid 2225144-44-3 C₂₆H₂₃NO₄* ~409.46† Fmoc-protected tetrahydroquinoline, methyl substitution at position 3, carboxylic acid Precautionary measures: Avoid heat/sparks (P210) Specialty chemical synthesis, asymmetric catalysis

*Estimated molecular formula based on nomenclature; †Calculated molar mass assuming C₂₆H₂₃NO₄.

Key Structural and Functional Differences:

Backbone Variations: The target compound has a tetrahydroquinoline core, whereas the butanoic acid derivative (CAS 2044710-58-7) features a linear alkyl chain with a methylamino group .

Functional Group Impact: The carboxylic acid group in the target compound enhances solubility in polar solvents compared to the methoxy-oxobutanoate group in CAS 2044710-58-7, which may increase lipophilicity . The methylamino group in CAS 2044710-58-7 introduces a chiral center, making it suitable for enantioselective synthesis .

Toxicity Profiles :

  • The target compound lacks explicit hazard data, while CAS 2044710-58-7 is classified for acute toxicity across multiple exposure routes, necessitating stringent handling protocols .
  • CAS 2225144-44-3 emphasizes fire safety (P210), likely due to thermal instability .

Biological Activity

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (commonly referred to as Fmoc-tetrahydroquinoline) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevance in therapeutic applications.

The molecular formula of Fmoc-tetrahydroquinoline is C20_{20}H21_{21}NO5_5, with a molecular weight of 355.39 g/mol. It is characterized by the presence of a fluorene moiety and a tetrahydroquinoline structure, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC20_{20}H21_{21}NO5_5
Molecular Weight355.39 g/mol
IUPAC Name2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-2-methylpropanoic acid
AppearancePowder
Storage TemperatureRoom Temperature

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of tetrahydroquinoline derivatives. A significant investigation demonstrated that various synthesized tetrahydroquinoline derivatives exhibited potent inhibition of LPS-induced NF-κB transcriptional activity, which is crucial in cancer progression. Among these compounds, certain derivatives showed cytotoxicity against human cancer cell lines such as NCI-H23 and MDA-MB-231, with one compound exhibiting an inhibition rate 53 times greater than a reference compound .

The mechanism through which Fmoc-tetrahydroquinoline exerts its biological effects primarily involves the modulation of signaling pathways associated with inflammation and cell survival:

  • NF-κB Pathway : Inhibition of NF-κB transcriptional activity leads to decreased expression of pro-inflammatory cytokines and survival factors in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in various cancer cell lines, promoting apoptosis.

Case Studies

  • In Vitro Studies : A study conducted on a series of tetrahydroquinoline derivatives revealed that compound 6g had significant inhibitory effects on NF-κB activity and demonstrated cytotoxicity across multiple cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research focused on the SAR of tetrahydroquinoline derivatives indicated that modifications to the fluorene moiety significantly impacted biological activity. Compounds with specific functional groups were more effective in inhibiting cancer cell proliferation and inducing apoptosis .

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